Unveiling Euphorbia Factor L8: A Technical Guide to its Discovery and Isolation from Euphorbia lathyris
Unveiling Euphorbia Factor L8: A Technical Guide to its Discovery and Isolation from Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8, a complex diterpenoid of the lathyrane class, has been identified within the seeds of Euphorbia lathyris. This technical guide provides a comprehensive overview of the discovery and isolation of this bioactive compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and explores its potential biological activities through an examination of related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The plant kingdom is a rich reservoir of structurally diverse and biologically active secondary metabolites, many of which have been developed into life-saving pharmaceuticals. The genus Euphorbia is renowned for producing a wide array of diterpenoids, with the lathyrane family being of significant interest due to their complex chemical structures and promising pharmacological activities. Euphorbia lathyris, commonly known as caper spurge, is a notable species within this genus and has been a source of numerous bioactive compounds.
This whitepaper focuses on a specific lathyrane diterpenoid isolated from Euphorbia lathyris: Euphorbia factor L8. First reported in the early 21st century, this compound has garnered attention for its intricate molecular architecture. Understanding the methods of its discovery and isolation is paramount for enabling further research into its therapeutic potential.
Discovery and Structural Elucidation
Euphorbia factor L8 was first isolated from the seeds of Euphorbia lathyris as part of ongoing investigations into the chemical constituents of this plant species[1][2][3]. The structure of Euphorbia factor L8 was elucidated through a combination of comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction[1][2].
Its systematic name is (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene, and its molecular formula is C30H37NO7[1][3]. The molecule possesses a tricyclic lathyrane skeleton, which consists of fused five-, eleven-, and three-membered rings[1][2].
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data available for Euphorbia factor L8.
Table 1: Physicochemical Properties of Euphorbia factor L8
| Property | Value | Reference |
| Molecular Formula | C30H37NO7 | [1][3] |
| Molecular Weight | 523.60 g/mol | [2] |
| Appearance | Colorless block crystals | [2] |
Table 2: Crystallographic Data for Euphorbia factor L8
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P212121 | [2] |
| a (Å) | 10.162(6) | [2] |
| b (Å) | 15.249(5) | [2] |
| c (Å) | 18.802(9) | [2] |
| V (ų) | 2914(2) | [2] |
| Z | 4 | [2] |
Table 3: 13C NMR Spectroscopic Data for Euphorbia factor L8 (150 MHz, CDCl3)
| Carbon No. | Chemical Shift (δ, ppm) | Reference |
| 1 | 48.6 | [2] |
| 2 | 37.7 | [2] |
| 3 | 81.6 | [2] |
| 4 | 52.3 | [2] |
| 5 | 65.5 | [2] |
| 6 | 144.4 | [2] |
| 7 | 34.9 | [2] |
| 8 | 21.0 | [2] |
| 9 | 35.4 | [2] |
| 10 | 25.3 | [2] |
| 11 | 28.5 | [2] |
| 12 | 146.6 | [2] |
| 13 | 134.3 | [2] |
| 14 | 196.6 | [2] |
| 15 | 92.5 | [2] |
| 16 | 14.2 | [2] |
| 17 | 115.5 | [2] |
| 18 | 29.0 | [2] |
| 19 | 16.8 | [2] |
| 20 | 12.4 | [2] |
| Nicotinoyl-C=O | 164.9 | [2] |
| Nicotinoyl-C2 | 126.0 | [2] |
| Nicotinoyl-C3 | 137.0 | [2] |
| Nicotinoyl-C4 | 123.3 | [2] |
| Nicotinoyl-C5 | 153.5 | [2] |
| Nicotinoyl-C6 | 151.0 | [2] |
| Acetyl-C=O (at C5) | 170.2 | [2] |
| Acetyl-CH3 (at C5) | 21.6 | [2] |
| Acetyl-C=O (at C15) | 169.7 | [2] |
| Acetyl-CH3 (at C15) | 22.1 | [2] |
Note: Complete 1H NMR, Mass Spectrometry, and IR data for Euphorbia factor L8 were not available in the reviewed literature.
Experimental Protocols
The following is a detailed protocol for the isolation of Euphorbia factor L8 from the seeds of Euphorbia lathyris, based on the methodology reported in the literature[1][2].
4.1. Plant Material
-
Seeds of Euphorbia lathyris (10 kg) were collected.
4.2. Extraction
-
The collected seeds were extracted with 95% ethanol at room temperature.
-
The resulting extract was concentrated in vacuo.
-
The concentrated extract was then filtered.
4.3. Solvent Partitioning
-
The filtrate was partitioned between ethyl acetate (EtOAc) and water (H2O).
-
The EtOAc soluble fraction (1 kg) was collected for further purification.
4.4. Chromatographic Purification
-
Silica Gel Column Chromatography (Step 1):
-
The EtOAc soluble material was subjected to silica gel column chromatography (160–200 mesh, 4 kg).
-
A stepwise elution with a petroleum ether-EtOAc gradient was used.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
-
Reversed-Phase C18 Column Chromatography:
-
Fraction 5 (7.5 g) from the initial silica gel column was applied to a reversed-phase C18 silica gel column.
-
Elution was carried out with a methanol-water (7:3) solvent system.
-
-
Silica Gel Column Chromatography (Step 2):
-
Fraction 5.2 (1.4 g) from the C18 column was further purified by silica gel column chromatography (200–300 mesh, 50 g).
-
Elution with petroleum ether-EtOAc (5:1) afforded Euphorbia factor L8.
-
4.5. Crystallization
-
The isolated Euphorbia factor L8 was recrystallized from acetone at room temperature to yield colorless block crystals suitable for X-ray diffraction analysis.
Note: A specific yield for the isolation of Euphorbia factor L8 was not reported in the primary literature.
Visualizations: Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for the Isolation of Euphorbia factor L8
Caption: Isolation workflow for Euphorbia factor L8.
Proposed Inhibition of the NF-κB Signaling Pathway by Lathyrane Diterpenoids
While the specific mechanism of action for Euphorbia factor L8 has not been elucidated, numerous lathyrane diterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[4][5][6]. The following diagram illustrates a plausible mechanism.
Caption: Inhibition of the NF-κB pathway by lathyrane diterpenoids.
Proposed Mechanism of P-glycoprotein (P-gp) Modulation by Lathyrane Diterpenoids
Several lathyrane diterpenoids have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by modulating the function of P-glycoprotein (P-gp), an ATP-dependent efflux pump[7][8][9][10][11]. The diagram below outlines a potential mechanism for this activity.
Caption: P-glycoprotein modulation by lathyrane diterpenoids.
Biological Activity and Future Perspectives
While specific biological activities for Euphorbia factor L8 are not extensively documented, the broader class of lathyrane diterpenoids has been shown to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and multidrug resistance reversal activities[4][7][9]. The proposed mechanisms of action, such as the inhibition of the NF-κB signaling pathway and modulation of P-glycoprotein, suggest that Euphorbia factor L8 and its analogues could be promising candidates for further investigation in the fields of oncology and inflammatory diseases.
The detailed isolation protocol and structural data provided in this guide are intended to facilitate future research efforts. Further studies are warranted to fully characterize the bioactivity of Euphorbia factor L8, elucidate its precise mechanism of action, and explore its potential for therapeutic applications. The synthesis of analogues and structure-activity relationship (SAR) studies will also be crucial in optimizing its pharmacological profile.
Conclusion
Euphorbia factor L8 represents a structurally complex and intriguing natural product from Euphorbia lathyris. This technical guide has consolidated the available information on its discovery, isolation, and characterization. The provided experimental protocols and tabulated data offer a solid foundation for researchers to build upon. The potential for this class of compounds to modulate key biological pathways highlights the importance of continued exploration of natural products in the quest for novel therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Euphorbia factor L8: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
